molecular formula C9H12FNO B2810303 2-Fluoro-4-propoxyaniline CAS No. 1251218-22-0

2-Fluoro-4-propoxyaniline

Cat. No.: B2810303
CAS No.: 1251218-22-0
M. Wt: 169.199
InChI Key: IMJKBZUACWZILU-UHFFFAOYSA-N
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Description

2-Fluoro-4-propoxyaniline is a chemical compound belonging to the class of anilines. It is characterized by the presence of a fluorine atom at the second position and a propoxy group at the fourth position on the aniline ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 2-Fluoro-4-propoxyaniline typically involves the reaction of 2-fluoroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the propoxy group. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Fluoro-4-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or nitro compounds.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

2-Fluoro-4-propoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-4-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The propoxy group contributes to the compound’s overall hydrophobicity, influencing its solubility and distribution within biological systems .

Comparison with Similar Compounds

2-Fluoro-4-propoxyaniline can be compared with other similar compounds, such as:

    2-Fluoroaniline: Lacks the propoxy group, resulting in different chemical and biological properties.

    4-Propoxyaniline: Lacks the fluorine atom, affecting its reactivity and interaction with molecular targets.

    2-Fluoro-4-methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group, leading to variations in its chemical behavior and applications

The uniqueness of this compound lies in its specific combination of the fluorine and propoxy groups, which confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-fluoro-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJKBZUACWZILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251218-22-0
Record name 2-fluoro-4-propoxyaniline
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